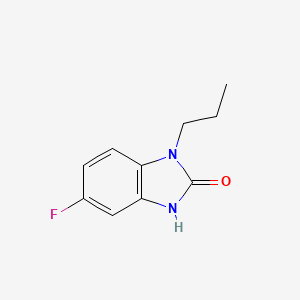

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is a heterocyclic organic compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Neuroleptic Activity : A series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, related to 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one, demonstrated significant neuroleptic activity. This was evaluated using the climbing mice assay and inhibition of [3H]spiroperidol binding, highlighting the compound's potential in psychiatric medication (Strupczewski et al., 1985).

Antimicrobial and Antifungal Activities : Benzimidazole derivatives, including 5-fluoro-1,2,6-trisubstituted versions, showed promising antimicrobial and antifungal activities. One study found compound 12c exhibited notable activity against Candida albicans (Kuş et al., 2001).

Antibacterial Agents : 5-Fluorouracil-derived benzimidazoles, closely related to the compound , have been designed and synthesized as novel antimicrobial agents. Some of these compounds showed stronger antibacterial and antifungal activities compared to reference drugs (Fang et al., 2016).

Antileukemic Activity : Benzimidazole derivatives have shown potent antileukemic activity. A novel microwave-assisted protocol for synthesizing such compounds demonstrated excellent yields in reduced reaction time, indicating potential in cancer therapy (Jagadeesha et al., 2023).

DNA Binding and Cytotoxicity : New benzimidazole-based Schiff base copper(II) complexes have been synthesized and show substantial in vitro cytotoxic effect against various cancer cell lines. These complexes bind DNA through an intercalative mode and demonstrate significant inhibitory effects on cancer cell proliferation (Paul et al., 2015).

Cholinesterase Inhibitors : Novel acetylcholinesterase and butyrylcholinesterase inhibitors containing a benzimidazole core structure have been developed, showing promise in the treatment of neurodegenerative diseases (Yoon et al., 2013).

Properties

IUPAC Name |

6-fluoro-3-propyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBUJGVPIKZEGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)

![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)

![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)

![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)